4-Formylphenyl 3-nitrobenzoate

Description

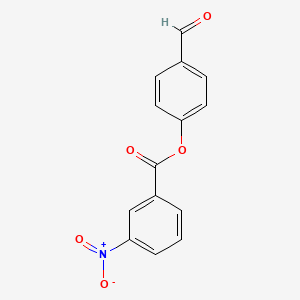

4-Formylphenyl 3-nitrobenzoate is an aromatic ester compound featuring a 3-nitrobenzoate moiety linked via an ester bond to a 4-formylphenyl group. Its synthesis typically involves the reaction of 3-nitrobenzoic acid derivatives (e.g., acid chlorides) with 4-hydroxybenzaldehyde in the presence of catalysts like pyridine or DMAP (). The compound’s structure is characterized by two aromatic rings connected by an ester group, with a nitro (-NO₂) group at the 3-position of the benzoate ring and a formyl (-CHO) group at the 4-position of the phenyl ring.

Key applications include its role as a photocleavable crosslinker in stimuli-responsive hydrogels for drug delivery (). Its structural rigidity, influenced by substituent interactions (e.g., C–H⋯O bonds), contributes to unique physicochemical properties, such as thermal stability (m.p. 398 K) and planar molecular geometry (dihedral angle: 4.96° between aromatic rings) .

Structure

3D Structure

Properties

IUPAC Name |

(4-formylphenyl) 3-nitrobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO5/c16-9-10-4-6-13(7-5-10)20-14(17)11-2-1-3-12(8-11)15(18)19/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHPZKPAQBMCACL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)OC2=CC=C(C=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural Analogs: Substituent Effects on Geometry and Packing

Comparison Compounds :

| Compound | Substituent (Benzoate Ring) | Dihedral Angle (°) | Melting Point (K) |

|---|---|---|---|

| 4-Formylphenyl 3-nitrobenzoate | 3-NO₂ | 4.96 | 398 |

| F4BrB | 4-Br | 62.90 | Not reported |

| F2ClB | 4-Cl | 19.55 | Not reported |

Key Findings :

- The 3-nitro substituent in this compound promotes near-planar geometry (4.96°), unlike F4BrB (62.90°) and F2ClB (19.55°), where bulky halogens (Br, Cl) increase steric hindrance .

- Planarity in the target compound arises from weak intermolecular interactions (e.g., C10–H⋯O5), absent in halogenated analogs .

Comparison Compounds :

Key Findings :

Ester Group Variations: Impact on Physicochemical Properties

Comparison Compounds :

| Compound | Ester Group | Boiling Point (K) | IR C=O Stretch (cm⁻¹) |

|---|---|---|---|

| This compound | 4-Formylphenyl | - | 1723 (ester), 1690 (CHO) |

| Ethyl 3-nitrobenzoate | Ethyl | 429.20 (1.3 kPa) | ~1720 (ester) |

| Methyl 4-formyl-3-nitrobenzoate | Methyl | Not reported | ~1725 (ester), 1695 (CHO) |

Key Findings :

- The formylphenyl group in this compound introduces additional conjugation, slightly lowering the ester C=O stretch (1723 cm⁻¹ vs. ~1725 cm⁻¹ in methyl analogs) .

- Ethyl 3-nitrobenzoate exhibits lower thermal stability (boiling point under reduced pressure) compared to solid-state-stable formylphenyl derivatives .

Substituent Electronic Effects: Fluorine vs. Nitro

Comparison Compound : 4-Formylphenyl 3-fluorobenzoate

| Property | This compound | 4-Formylphenyl 3-fluorobenzoate |

|---|---|---|

| Substituent Electronic Effect | Strongly electron-withdrawing (-NO₂) | Moderately electron-withdrawing (-F) |

| Reactivity in Crosslinking | High (used in hydrogels) | Low (no reported applications) |

| Melting Point | 398 K | Not reported |

Key Findings :

Application-Specific Derivatives

Comparison Compound: 4-Formylphenyl 4-((4-formylphenoxy)methyl)-3-nitrobenzoate (CHO–ONB–CHO)

| Feature | This compound | CHO–ONB–CHO |

|---|---|---|

| Function | Crosslinker in hydrogels | Advanced crosslinker (dual stimuli) |

| Stimuli Responsiveness | pH-sensitive | pH- and light-sensitive |

| Drug Release Mechanism | Acidic swelling | Controlled spatial/temporal release |

Key Findings :

- The target compound’s simplicity limits it to pH-sensitive systems, while CHO–ONB–CHO’s extended structure enables dual responsiveness (light + pH) .

Q & A

Basic Research Questions

Q. How can 4-formylphenyl 3-nitrobenzoate be synthesized, and what methods confirm its purity?

- Methodology : The compound is synthesized via a two-step esterification. First, 3-nitrobenzoic acid reacts with thionyl chloride to form the acyl chloride, which is then coupled with 4-hydroxybenzaldehyde using pyridine as a catalyst . Purification involves recrystallization or column chromatography.

- Characterization : Confirm purity via 1H-NMR (e.g., peaks at δ 10.03 ppm for aldehyde protons ) and IR spectroscopy (ester C=O stretch at ~1725 cm⁻¹ and nitro group absorptions at 1530/1350 cm⁻¹) . Thin-layer chromatography (TLC) with 8:2 hexane/ethyl acetate can monitor reaction progress .

Q. What spectroscopic techniques are critical for confirming the ester linkage in this compound?

- IR Spectroscopy : Ester carbonyl (C=O) appears at ~1725 cm⁻¹, while the ester C-O stretch is near 1280 cm⁻¹. The aldehyde C=O stretch occurs at ~1690 cm⁻¹ .

- 1H-NMR : Distinct signals include the aldehyde proton (δ 10.03 ppm), aromatic protons (δ 7.5–8.5 ppm), and ester methyl/methylene groups (if present) .

Q. How should researchers handle nitro group instability during synthesis?

- Best Practices : Maintain low reaction temperatures (0–5°C) during nitration steps and use inert atmospheres (N₂/Ar) to prevent oxidative side reactions. Avoid prolonged exposure to strong acids or bases .

Q. What purification techniques are effective post-synthesis?

- Recrystallization : Use methanol or ethanol for high-yield recovery .

- Column Chromatography : Employ silica gel with gradient elution (e.g., hexane/ethyl acetate) for complex mixtures .

Advanced Research Questions

Q. How can this compound be used to design dual-responsive (pH/light) hydrogels for drug delivery?

- Crosslinking Strategy : React the aldehyde groups with amine-functionalized chitosan to form a Schiff base network. The nitro group enables photocleavage under UV light (~365 nm), while the hydrogel swells at acidic pH (e.g., tumor microenvironments) .

- Validation : Characterize swelling ratios at varying pH and irradiate to assess drug release kinetics (e.g., doxorubicin) .

Q. How can crystallographic data contradictions in this compound derivatives be resolved?

- Data Analysis : Use SHELXL for refinement to resolve bond-length/bond-angle discrepancies. Check for weak C-H···O interactions (e.g., C10-H10···O5, D···A = 3.35 Å) that may influence packing .

- Software Tools : Visualize hydrogen-bonding networks with Mercury and validate via graph-set analysis (e.g., R₃³(15) motifs) .

Q. What computational methods model the crystal structure of nitroaromatic esters like this compound?

- Density Functional Theory (DFT) : Optimize molecular geometry using B3LYP/6-31G(d) basis sets. Compare calculated vs. experimental dihedral angles (e.g., 46.61° twist in ester groups) .

- Molecular Dynamics : Simulate packing efficiency and intermolecular interactions (e.g., π-π stacking of nitrobenzene rings) .

Q. How do hydrogen-bonding networks influence the solid-state properties of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.